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molecular formula C11H24Cl2Si B092170 n-decylmethyldichlorosilane CAS No. 18051-88-2

n-decylmethyldichlorosilane

Cat. No. B092170
M. Wt: 255.3 g/mol
InChI Key: UFVFNJHZBMHRCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04355062

Procedure details

2.25 Parts of methyl dichlorosilane, 4.04 parts of 1-decene and a solution containing about 0.0005 part of chloroplatinic acid catalyst in 0.006 part of 2-propanol were charged to a reaction vessel and heated to about 100°-120° C. for six hours. The product was vacuum distilled at 110°-114° C. at 1-3 Torr. 4.7 Parts (94% yield) of methyl decyl dichlorosilane was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][SiH:2]([Cl:4])[Cl:3].[CH2:5]=[CH:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]>[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl.CC(O)C>[CH3:1][Si:2]([CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])([Cl:4])[Cl:3] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[SiH](Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCCCCCCCC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were charged to a reaction vessel
TEMPERATURE
Type
TEMPERATURE
Details
heated to about 100°-120° C. for six hours
Duration
6 h
DISTILLATION
Type
DISTILLATION
Details
distilled at 110°-114° C. at 1-3 Torr

Outcomes

Product
Name
Type
product
Smiles
C[Si](Cl)(Cl)CCCCCCCCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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